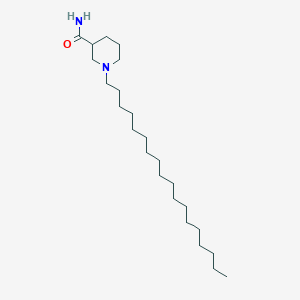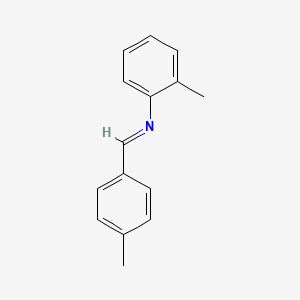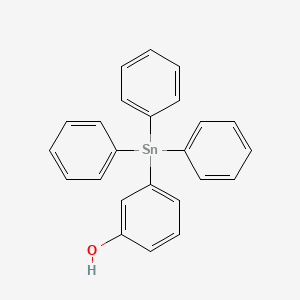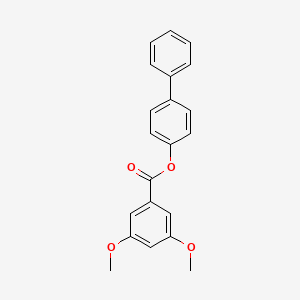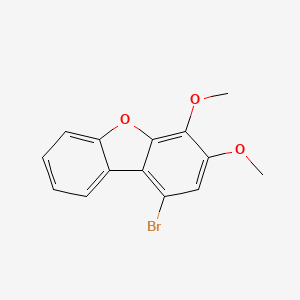
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-γ-(1-Methylethoxy)benzenebutyronitril ist eine chemische Verbindung mit der Summenformel C14H19NO und einem Molekulargewicht von 217,3068 g/mol . Es ist bekannt für seine einzigartige Struktur, die einen Benzenebutyronitril-Kern mit einer 4-Methylgruppe und einem 1-Methylethoxy-Substituenten umfasst. Diese Verbindung wird aufgrund ihrer besonderen chemischen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methyl-γ-(1-Methylethoxy)benzenebutyronitril beinhaltet typischerweise die Reaktion von 4-Methylbenzenebutyronitril mit Isopropylalkohol unter bestimmten Bedingungen. Die Reaktion wird durch eine Säure oder Base katalysiert, und die Temperatur wird sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von 4-Methyl-γ-(1-Methylethoxy)benzenebutyronitril großtechnische chemische Reaktoren, in denen die Reaktanten unter kontrollierten Bedingungen gemischt und erhitzt werden. Der Prozess ist auf Ausbeute und Reinheit optimiert, und das Endprodukt wird mit Techniken wie Destillation oder Kristallisation gereinigt .
Chemische Reaktionsanalyse
Reaktionstypen
4-Methyl-γ-(1-Methylethoxy)benzenebutyronitril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators verwendet.
Substitution: Nukleophile wie Hydroxidionen (OH-) oder Alkoxidionen (RO-) werden häufig verwendet.
Hauptprodukte
Oxidation: Produziert Ketone oder Carbonsäuren.
Reduktion: Produziert Amine.
Substitution: Produziert verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Methyl-γ-(1-Methylethoxy)benzenebutyronitril wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-γ-(1-Methylethoxy)benzenebutyronitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und verschiedene biochemische Signalwege auslösen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile typically involves the reaction of 4-methylbenzenebutyronitrile with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the temperature is carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, and the final product is purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methylbenzenebutyronitril: Fehlt die Methylethoxygruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
4-Methyl-γ-(1-Methylethoxy)benzenpropanenitril: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette.
4-Methyl-γ-(1-Methylethoxy)benzenpentanonitril: Ähnliche Struktur, aber mit einer längeren Kohlenstoffkette.
Einzigartigkeit
Seine Methylethoxygruppe bietet zusätzliche Stellen für chemische Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und industrielle Verwendung macht .
Eigenschaften
CAS-Nummer |
6965-79-3 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile |
InChI |
InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
AFVNASUMPFJDPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CCC#N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



